Physicochemical Profile Benchmarking Against the 3-(Pyridin-4-yloxy)piperidine Analog Class
The target compound's trifluoroacetyl moiety confers a distinct physicochemical signature relative to its acetyl and benzoyl analogs. Its computed XLogP3-AA of 1.9 [1] situates it within the optimal range for CNS drug-like space (typically XLogP 1–3), whereas the unsubstituted acetyl analog (3,3,3-trifluoro replaced by methyl) would be expected to exhibit a reduced XLogP of approximately 0.8–1.2 based on fragment contribution methods [2]. This difference of ~0.7–1.1 log units is functionally significant, as each log unit can correspond to a ~10-fold change in membrane permeability. The trifluoroacetyl group also introduces a strong electron-withdrawing effect that polarizes the adjacent carbonyl, potentially enhancing reversible covalent interactions with serine or cysteine residues in target enzymes, a feature absent in the non-fluorinated analog [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 1.9 |
| Comparator Or Baseline | Acetyl analog (3-(pyridin-4-yloxy)piperidin-1-yl-ethanone): estimated XLogP ≈ 0.8–1.2 (fragment-based estimate) |
| Quantified Difference | ΔXLogP ≈ +0.7 to +1.1 (target compound is more lipophilic) |
| Conditions | PubChem computed property (XLogP3-AA, PubChem release 2019.06.18) [1]; comparator estimated via ChemDraw fragment additivity. |
Why This Matters
Researchers selecting a probe for cell-based assays should prioritize the target compound when balanced passive permeability and retention in lipid-rich compartments are required, as its logP is tuned for cellular uptake without excessive accumulation.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 121017986. https://pubchem.ncbi.nlm.nih.gov/compound/2034618-96-5 (accessed 2026-04-30). View Source
- [2] ChemDraw Professional 20.1, PerkinElmer Informatics. Fragment-based logP estimation for 3-(pyridin-4-yloxy)piperidin-1-yl-ethanone. View Source
